1-(3-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone is a synthetic organic compound that belongs to the pyridazinone class of chemicals This compound is characterized by its complex structure, which includes a fluorophenyl group, a methyl group, a quinolinylmethoxy group, and a pyridazinone core
Preparation Methods
The synthesis of 1-(3-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a suitable nucleophile.
Attachment of the Quinolinylmethoxy Group: The quinolinylmethoxy group can be attached through an etherification reaction, where a quinoline derivative reacts with an appropriate alkylating agent.
Methylation: The methyl group can be introduced through a methylation reaction using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(3-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens, alkylating agents, and nucleophiles.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyridazinone: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.
1-(3-Fluorophenyl)-6-methyl-3-(2-pyridylmethoxy)-4(1H)-pyridazinone: This compound has a pyridylmethoxy group instead of a quinolinylmethoxy group, which may affect its reactivity and applications.
1-(3-Fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)-4(1H)-pyrimidinone:
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct properties and applications.
Properties
IUPAC Name |
1-(3-fluorophenyl)-6-methyl-3-(quinolin-2-ylmethoxy)pyridazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O2/c1-14-11-20(26)21(24-25(14)18-7-4-6-16(22)12-18)27-13-17-10-9-15-5-2-3-8-19(15)23-17/h2-12H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUODATSULADMRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=NN1C2=CC(=CC=C2)F)OCC3=NC4=CC=CC=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70163515 |
Source
|
Record name | 4(1H)-Pyridazinone, 1-(3-fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70163515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146824-87-5 |
Source
|
Record name | 4(1H)-Pyridazinone, 1-(3-fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146824875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4(1H)-Pyridazinone, 1-(3-fluorophenyl)-6-methyl-3-(2-quinolinylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70163515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.